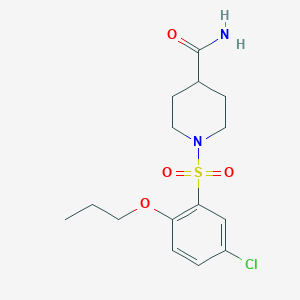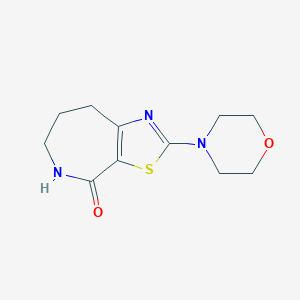
1-(5-Chloro-2-propoxyphenyl)sulfonylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-propoxyphenyl)sulfonylpiperidine-4-carboxamide, commonly known as CP-122,721, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. CP-122,721 belongs to the class of piperidine compounds and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of CP-122,721 involves the modulation of the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. CP-122,721 acts as a positive allosteric modulator of the GABA-A receptor, enhancing its activity and promoting the release of GABA, which leads to the inhibition of neuronal activity and the reduction of anxiety and other symptoms.
Biochemical and Physiological Effects:
CP-122,721 has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the GABA-A receptor, enhance the release of GABA, and reduce the activity of glutamate, which is a major excitatory neurotransmitter. CP-122,721 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
CP-122,721 has several advantages for lab experiments, including its high potency, selectivity, and specificity for the GABA-A receptor. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on CP-122,721, including the development of more potent and selective analogs, the investigation of its effects on different subtypes of the GABA-A receptor, and the exploration of its potential therapeutic applications in other fields of medicine, such as pain management and addiction treatment. Additionally, further studies are needed to elucidate the long-term effects and safety profile of CP-122,721 in humans.
Méthodes De Synthèse
The synthesis of CP-122,721 involves several steps, including the reaction of 5-chloro-2-propoxyaniline with piperidine-4-carboxylic acid, followed by the addition of sulfonyl chloride. The resulting compound is then purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
CP-122,721 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology and psychiatry. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies, making it a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia.
Propriétés
Formule moléculaire |
C15H21ClN2O4S |
|---|---|
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
1-(5-chloro-2-propoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H21ClN2O4S/c1-2-9-22-13-4-3-12(16)10-14(13)23(20,21)18-7-5-11(6-8-18)15(17)19/h3-4,10-11H,2,5-9H2,1H3,(H2,17,19) |
Clé InChI |
MOZOIZFGXWQJQG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275143.png)
![5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B275144.png)
![9-Phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275146.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B275147.png)
![5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275148.png)
![9-(4-Methylphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B275149.png)

![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)

![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)


![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)